Welcome to the BenchChem Online Store!
molecular formula C10H7N3 B8520501 Imidazo[1,5-a]quinoxaline

Imidazo[1,5-a]quinoxaline

Cat. No. B8520501
M. Wt: 169.18 g/mol
InChI Key: WGYMXASRWCYKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05541324

Procedure details

Potassium tert-butoxide (1M in THF, 1.95 ml) is added to cyclopropylcarboxamide oxime (0.195 g) in THF (7 ml) at 0°. After 10 min ethyl 4,5-dihydro-4,4-dimethylimidazo[1,5-a]quinoxaline-3-carboxylate (XXXIII, EXAMPLE 94, 0.503 g) is added. The ice bath is removed after stirring for 10 min and the reaction is allowed to slowly warm to 20°-25°. After 2 hr DMF (4 ml) is added. When the reaction had stirred for a total of 7 hr, the solvents are removed under reduced pressure and the residue is partitioned between ethyl acetate and saline. The phases are separated, the organic phase is dried over magnesium sulfate and concentrated to give the title compound; mp 175°-179°; NMR (CDCl3): 1.10, 1.76, 2.18, 3.83, 6.79, 6.85, 7.13, 7.42 and 8.10 δ.
Quantity
1.95 mL
Type
reactant
Reaction Step One
Quantity
0.195 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
ethyl 4,5-dihydro-4,4-dimethylimidazo[1,5-a]quinoxaline-3-carboxylate
Quantity
0.503 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].C1(C(=NO)N)CC1.C[C:15]1(C)[NH:24][C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[N:17]2[CH:25]=[N:26][C:27](C(OCC)=O)=[C:16]12>C1COCC1>[CH:25]1[N:17]2[C:18]3[C:23]([N:24]=[CH:15][C:16]2=[CH:27][N:26]=1)=[CH:22][CH:21]=[CH:20][CH:19]=3 |f:0.1|

Inputs

Step One
Name
Quantity
1.95 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0.195 g
Type
reactant
Smiles
C1(CC1)C(N)=NO
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ethyl 4,5-dihydro-4,4-dimethylimidazo[1,5-a]quinoxaline-3-carboxylate
Quantity
0.503 g
Type
reactant
Smiles
CC1(C=2N(C3=CC=CC=C3N1)C=NC2C(=O)OCC)C

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to 20°-25°
ADDITION
Type
ADDITION
Details
After 2 hr DMF (4 ml) is added
Duration
2 h
STIRRING
Type
STIRRING
Details
When the reaction had stirred for a total of 7 hr
Duration
7 h
CUSTOM
Type
CUSTOM
Details
the solvents are removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between ethyl acetate and saline
CUSTOM
Type
CUSTOM
Details
The phases are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1=NC=C2N1C1=CC=CC=C1N=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.